molecular formula C20H20N2O2 B2539791 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1351601-81-4

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2539791
CAS No.: 1351601-81-4
M. Wt: 320.392
InChI Key: QVBOTWCVSITQDB-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining a naphthalene ring, a hydroxyethyl group, and a tolylurea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with an appropriate alkylating agent to introduce the hydroxyethyl group. This intermediate is then reacted with o-tolyl isocyanate to form the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of nitro groups would produce amines.

Scientific Research Applications

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea is unique due to the specific positioning of the hydroxyethyl and tolyl groups, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may provide steric hindrance, affecting the compound’s interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-7-2-5-12-18(14)22-20(24)21-13-19(23)17-11-6-9-15-8-3-4-10-16(15)17/h2-12,19,23H,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBOTWCVSITQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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